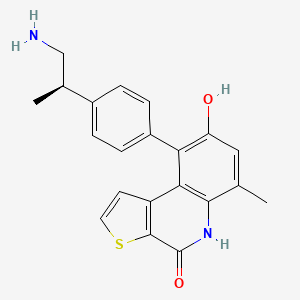
OTS514
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OTS514は、リンホカイン活性化キラーT細胞由来タンパク質キナーゼ(TOPK)の強力な阻害剤です。この化合物は、特にTOPK陽性がん細胞の増殖を阻害することで知られる、重要な抗がん作用を示します。 This compoundは、前臨床試験で有望な結果を示しており、がん治療の候補として注目されています .
科学的研究の応用
OTS514は、次のような幅広い科学研究における応用範囲を持っています。
化学: this compoundは、TOPKの阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。
生物学: 生物学研究では、this compoundは、細胞周期調節、アポトーシス、およびがん細胞増殖におけるTOPKの役割を調査するために使用されています。
医学: This compoundは、前臨床試験において、特に多発性骨髄腫およびその他のTOPK陽性がんの治療において、抗がん剤としての可能性を示しています.
産業: 産業における用途はまだ調査段階ですが、this compoundは、新しいがん治療法や診断ツールの開発に使用される可能性があります.
作用機序
OTS514は、細胞周期調節とアポトーシスに関与するキナーゼであるTOPKの活性を特異的に阻害することで効果を発揮します。this compoundはTOPKの活性部位に結合することで、そのリン酸化とその後の下流シグナル伝達経路の活性化を防ぎます。この阻害は、TOPK陽性がん細胞で細胞周期停止とアポトーシスを引き起こします。 関連する分子標的と経路には、FOXM1転写因子、AKTシグナル伝達、およびその他の生存促進因子などが含まれます .
生化学分析
Biochemical Properties
OTS514 interacts with the TOPK enzyme, inhibiting its activity . This interaction leads to the suppression of the growth of TOPK-positive cancer cells . The inhibition of TOPK by this compound is highly potent, with an IC50 value of 2.6 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines (HMCL) and prevents outgrowth of a putative CD138+ stem cell population from multiple myeloma (MM) patient-derived peripheral blood mononuclear cells . In bone marrow cells from MM patients, this compound treatment exhibited preferential killing of the malignant CD138+ plasma cells compared with the CD138- compartment .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces cell cycle arrest and apoptosis, likely through the inhibition of TOPK . This inhibition disrupts several signaling pathways, including AKT, p38 MAPK, and NF-κB signaling . The effects of this compound are independent of p53 mutation or deletion status .
Temporal Effects in Laboratory Settings
This compound shows potent anti-myeloma effects over time in laboratory settings . It induces rapid cleavage of caspase 3 and PARP, and subsequent DNA fragmentation, indicative of a robust apoptotic response .
Dosage Effects in Animal Models
In an aggressive mouse xenograft model, this compound given orally at 100 mg/kg 5 days per week was well tolerated and reduced tumor size by 48%-81% compared to control depending on the initial graft size .
Metabolic Pathways
It is known that this compound inhibits the TOPK enzyme, which is involved in several signaling pathways related to cell proliferation and survival .
準備方法
OTS514の合成は、チエノ[2,3-c]キノリン-4(5H)-オン誘導体であるコア構造の調製から始まる、いくつかの段階を必要とするプロセスです。合成経路には通常、チエノキノリンコアの形成が含まれ、その後、目的の置換基を導入するために特定の位置で官能基化されます。 反応条件には、通常、目的の生成物を高純度で得るために、強塩基、高温、特定の溶媒の使用が含まれます .
This compoundの工業生産方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路に従う可能性があります。 これには、連続フローリアクター、自動合成、および精製技術の使用が含まれて、品質と収量の一貫性を確保することが考えられます .
化学反応の分析
OTS514は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を生成することができ、異なる生物学的活性を示す可能性があります。
還元: 還元反応は、this compoundの官能基を修飾するために使用することができ、その活性と選択性を変化させる可能性があります。
置換: 求核置換反応や求電子置換反応などの置換反応は、チエノキノリンコアに異なる置換基を導入するために使用することができ、さまざまな特性を持つアナログを生成します.
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤または求電子剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
OTS514は、TOPK阻害に対する高い効力と選択性において独特です。類似の化合物には、次のものがあります。
OTS964: 類似の抗がん特性を持つ別の強力なTOPK阻害剤.
HI-TOPK-032: This compoundよりも効力が低い第1世代のTOPK阻害剤.
ADA-07:
これらの化合物は、TOPKを標的にするという共通の特徴を共有していますが、その効力、選択性、および薬物動態特性が異なります。 This compoundは、前臨床のがんモデルにおける高い効力と有効性により際立っています .
特性
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLNMOJNONWOY-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is OTS514 and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] this compound binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []
Q3: How effective is this compound in preclinical models of cancer?
A3: Preclinical studies demonstrate potent anti-tumor activity of this compound in various cancer models. For instance, in multiple myeloma models, this compound induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]
Q4: Has this compound shown efficacy in any specific genetic subtypes of cancers?
A4: Interestingly, research indicates that this compound exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] this compound treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.
Q5: Are there any biomarkers that can predict the efficacy of this compound?
A5: While specific biomarkers for predicting this compound efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to this compound treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.
Q6: What are the potential limitations or challenges associated with this compound as a therapeutic agent?
A6: Despite its promising preclinical activity, the clinical translation of this compound faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.
Q7: How does this compound compare to other TOPK inhibitors?
A7: While this compound is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between this compound and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.
Q8: What are the future directions for research on this compound?
A8: Future research on this compound should focus on:
- Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of this compound through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]
- Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []
- Biomarker Development: Identifying and validating biomarkers that can predict response to this compound treatment, monitor treatment response, and identify potential adverse effects. []
- Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of this compound to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


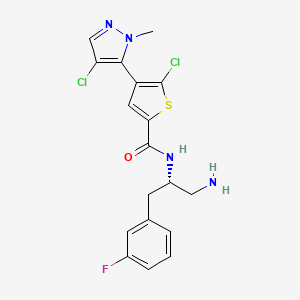
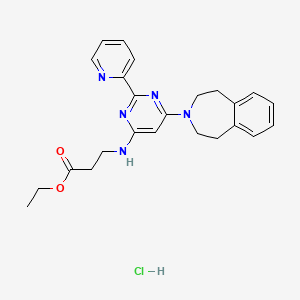
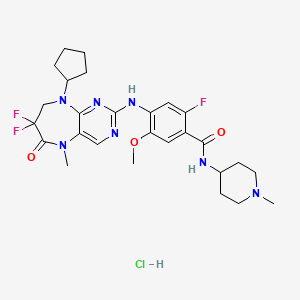
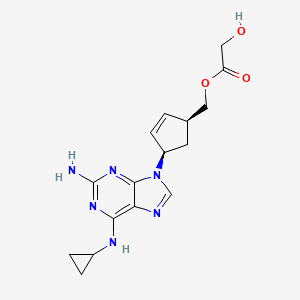
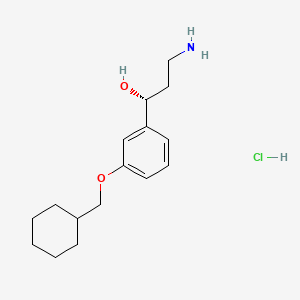
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
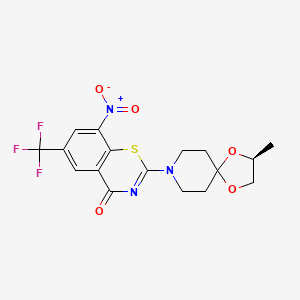
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
